2,6-Dichloro-4-methoxybenzaldehyde
Overview
Description
2,6-Dichloro-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions and a methoxy group at the 4 position. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-4-methoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dichloro-4-hydroxybenzaldehyde with methanol in the presence of a base such as potassium carbonate (K2CO3). The reaction is typically carried out in a solvent like dimethylformamide (DMF) at room temperature for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed
Oxidation: 2,6-Dichloro-4-methoxybenzoic acid.
Reduction: 2,6-Dichloro-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,6-Dichloro-4-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical agents and drug discovery.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2,6-dichloro-4-methoxybenzaldehyde depends on its specific application
Molecular Targets: It can bind to enzymes, receptors, or other proteins, affecting their activity.
Pathways Involved: It may influence biochemical pathways related to oxidation-reduction reactions, signal transduction, or metabolic processes
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde: Similar structure but with a hydroxyl group instead of a hydrogen atom at the 3 position.
2,6-Dichlorobenzaldehyde: Lacks the methoxy group at the 4 position.
4-Methoxybenzaldehyde: Lacks the chlorine atoms at the 2 and 6 positions
Uniqueness
2,6-Dichloro-4-methoxybenzaldehyde is unique due to the presence of both chlorine atoms and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Biological Activity
2,6-Dichloro-4-methoxybenzaldehyde, a chlorinated aromatic compound, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity against cancer cell lines, and its role as a fluorescent probe in biochemical research.
Chemical Structure and Properties
- Molecular Formula : CHClO
- Molecular Weight : 205.06 g/mol
- Melting Point : 147 - 151 °C
- Density : 1.499 g/cm³
The compound features two chlorine atoms and a methoxy group attached to a benzaldehyde structure, which contributes to its unique chemical reactivity and biological properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity. A study investigating various chlorinated methoxybenzaldehydes found that the compound displayed bacteriostatic effects against both gram-positive and gram-negative bacteria. The effectiveness varied with concentration, showing notable activity at concentrations between 0.5–10.0 mg/mL .
Table 1: Antimicrobial Activity of this compound
Microorganism | Concentration (mg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 0.5 | Moderate |
Escherichia coli | 1.0 | Moderate |
Candida albicans | 10.0 | High |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The results indicated that the compound exhibits moderate cytotoxic effects:
- Cell Lines Tested :
- Liver (WRL-68)
- Colon (Caco2)
- Breast (MCF-7)
- Prostate (PC-3)
The IC values were determined using the MTT assay, with findings suggesting that the compound has selective toxicity towards certain cancer cells while being less harmful to normal cells .
Table 2: Cytotoxicity of this compound
Cell Line | IC (µM) | Activity Level |
---|---|---|
WRL-68 | 86 | Moderate |
Caco2 | Not reported | - |
MCF-7 | Not reported | - |
PC-3 | Not reported | - |
Role as a Fluorescent Probe
This compound has been utilized as a Schiff base fluorescence probe in biochemical applications. This compound can form Schiff bases through condensation reactions with amines, allowing it to act as a fluorescent marker for detecting specific biomolecules or cellular processes. The fluorescence emitted provides insights into cellular localization and protein interactions within living systems.
While the precise mechanism of action for the biological activities of this compound remains under investigation, its structural characteristics suggest several potential pathways:
- Interaction with Cellular Targets : The presence of chlorine and methoxy groups may facilitate interactions with cellular macromolecules such as proteins and nucleic acids.
- Reactive Oxygen Species (ROS) Generation : Chlorinated compounds are known to induce oxidative stress in cells, potentially leading to cytotoxic effects.
- Enzymatic Inhibition : Some studies indicate that similar compounds can inhibit key enzymes involved in cancer progression.
Study on Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of various chlorinated compounds including this compound highlighted its potential use in developing new antimicrobial agents against resistant strains of bacteria .
Cytotoxicity Assessment
Another investigation assessed the cytotoxicity of the compound against prostate cancer cell lines, revealing promising results that warrant further exploration into its use as an anticancer agent .
Properties
IUPAC Name |
2,6-dichloro-4-methoxybenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYUCTPCAWSYTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82772-93-8 | |
Record name | 2,6-Dichloro-4-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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